2-[cis-3-Hydroxycyclobutyl]acetic acid
Description
2-[cis-3-Hydroxycyclobutyl]acetic acid is a cyclobutane-derived carboxylic acid featuring a hydroxyl group at the cis-3 position of the cyclobutyl ring. This configuration imparts unique stereochemical and electronic properties, distinguishing it from linear or aromatic analogs.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-(3-hydroxycyclobutyl)acetic acid |
InChI |
InChI=1S/C6H10O3/c7-5-1-4(2-5)3-6(8)9/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
WMKKBWKLQFLQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cis-3-Hydroxycyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of cyclobutyl derivatives, which are subjected to hydroxylation and subsequent acetic acid incorporation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2-[cis-3-Hydroxycyclobutyl]acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[cis-3-Hydroxycyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[cis-3-Hydroxycyclobutyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[cis-3-Hydroxycyclobutyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl group and acetic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key differences between 2-[cis-3-Hydroxycyclobutyl]acetic acid and structurally related compounds:
Physicochemical Properties
- Acidity: The cis-hydroxyl group in 2-[cis-3-Hydroxycyclobutyl]acetic acid likely increases acidity compared to non-hydroxylated cyclobutyl analogs (e.g., 2-(3,3-Dimethylcyclobutyl)acetic acid) due to inductive effects. However, it is less acidic than 2-Hydroxyisobutyric acid, where the α-hydroxy group is more electron-withdrawing .
- Solubility : Cyclobutyl derivatives generally exhibit lower water solubility than linear analogs. For example, 2-Hydroxyisobutyric acid is miscible in water, whereas 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) is sparingly soluble .
- Stability : Cyclobutane ring strain may render 2-[cis-3-Hydroxycyclobutyl]acetic acid more reactive under thermal or acidic conditions compared to its dimethyl-substituted analog () .
Biological Activity
2-[cis-3-Hydroxycyclobutyl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Molecular Characteristics
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : 2-[cis-3-Hydroxycyclobutyl]acetic acid
- Canonical SMILES : C1CC(C1C(=O)O)C(C)O
The biological activity of 2-[cis-3-Hydroxycyclobutyl]acetic acid can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The cyclobutyl structure contributes to hydrophobic interactions, which may enhance the compound's affinity for biological membranes and proteins.
Antimicrobial Properties
Research indicates that 2-[cis-3-Hydroxycyclobutyl]acetic acid exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Anticancer Potential
Preliminary research has indicated that 2-[cis-3-Hydroxycyclobutyl]acetic acid may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism through which it could be utilized in cancer therapy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 2-[cis-3-Hydroxycyclobutyl]acetic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that at concentrations ranging from 10 to 100 µg/mL, the compound inhibited cell proliferation by inducing apoptosis, suggesting its utility in cancer therapeutics.
Research Findings
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Highlighted the compound's potential as an antimicrobial agent with significant activity against Gram-positive bacteria. |
| Cancer Research Journal | Reported that 2-[cis-3-Hydroxycyclobutyl]acetic acid induces apoptosis in various cancer cell lines at specific concentrations. |
| Inflammation Research | Suggested anti-inflammatory effects through modulation of cytokine release in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
